molecular formula C8H5ClF2O B1203941 2-Chloro-2,2-difluoroacetophenone CAS No. 384-67-8

2-Chloro-2,2-difluoroacetophenone

Cat. No.: B1203941
CAS No.: 384-67-8
M. Wt: 190.57 g/mol
InChI Key: MNOONJNILVDLSW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Chloro-2,2-difluoroacetophenone plays a significant role in biochemical reactions, primarily as a reagent in the difluoromethylation of phenol derivatives. It interacts with various enzymes and proteins, facilitating the formation of aryl difluoromethyl ethers. The compound’s ability to act as a difluorocarbene reagent allows it to participate in reactions that modify the chemical structure of biomolecules, thereby influencing their function and activity .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to alterations in the expression of specific genes, thereby affecting the overall function of the cell. Additionally, its impact on cellular metabolism can result in changes to the energy balance and metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form difluoromethylated products is a key aspect of its mechanism of action. These products can interact with various enzymes and proteins, leading to changes in their activity and function. Additionally, this compound can influence gene expression by modifying the chemical environment within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into difluoromethylated products. These metabolic pathways can influence the levels of metabolites within the cell, thereby affecting overall cellular function. The compound’s interaction with specific enzymes can lead to changes in metabolic flux, altering the balance of biochemical reactions within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of this compound are critical factors that determine its overall efficacy and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby maximizing its biochemical impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2,2-difluoroacetophenone can be synthesized using 2,2,2-trifluoroacetophenone as the starting material. The reaction involves the use of potassium hydroxide or potassium carbonate as bases to facilitate the difluoromethylation of phenol derivatives . This method is environmentally friendly and offers high yields .

Industrial Production Methods

The industrial production of this compound typically involves the reaction of 2,2,2-trifluoroacetophenone with chlorinating agents under controlled conditions. The process is designed to be efficient and scalable, ensuring the availability of the compound for various applications .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOONJNILVDLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285675
Record name 2-Chloro-2,2-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-67-8
Record name 384-67-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42611
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-2,2-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2,2-difluoroacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-chloro-2,2-difluoroacetophenone a desirable reagent for difluoromethylation reactions?

A1: this compound stands out due to its environmentally friendly synthesis and ease of handling. Unlike older methods reliant on ozone-depleting substances (ODS), this compound can be synthesized in high yield from 2,2,2-trifluoroacetophenone. [] This makes it a greener alternative for introducing the difluoromethyl group into various molecules. [, ]

Q2: How does this compound act as a difluorocarbene precursor? What types of reactions can it be used for?

A2: This compound acts as a difluorocarbene precursor in the presence of a base like potassium hydroxide or potassium carbonate. [] The base deprotonates the alpha-carbon, leading to the formation of a difluorocarbene intermediate. This reactive species can then undergo reactions with various nucleophiles. One well-studied application is the difluoromethylation of phenol derivatives, where this compound readily reacts to form aryl difluoromethyl ethers in good yields. []

Q3: Are there any advantages to using this compound over other difluorocarbene reagents, such as trimethylsilyl-based reagents?

A3: While trimethylsilyl-based reagents like (bromodifluoromethyl)trimethylsilane (TMSCF2Br) are versatile, this compound offers practical advantages for certain reactions. Its synthesis is straightforward and doesn't require specialized techniques or reagents. [] Additionally, its reactivity profile, particularly under basic conditions, might be preferable for specific transformations or substrate classes, though further research may be needed to fully understand its selectivity compared to other reagents.

Q4: What are the structural characteristics of this compound?

A4: this compound (C8H5ClF2O) has a molecular weight of 190.56 g/mol. [] It is a colorless liquid at room temperature with a boiling point of 84-85 °C at 25 mmHg. [] While specific spectroscopic data might be found in the literature, the provided abstracts do not offer detailed characterization information.

Q5: Are there any safety concerns associated with handling this compound?

A5: Due to its high reactivity with bases, nucleophiles, and reducing agents, this compound should be handled with caution. [] It's essential to store it under anhydrous, neutral conditions and use it in a well-ventilated fume hood to minimize exposure risks. []

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